Ser-Glu - 6403-16-3

Ser-Glu

Catalog Number: EVT-333421
CAS Number: 6403-16-3
Molecular Formula: C8H14N2O6
Molecular Weight: 234.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular formula of “2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid” is C13CHNO18O . Its average mass is 110.085 Da and its monoisotopic mass is 110.054436 Da .

2-Amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid (Capnine)

  • Compound Description: Capnine is a sulfonolipid, a class of lipids containing a sulfonate group. It is found in the gliding bacterium Cytophaga johnsonae []. The biosynthesis of capnine is proposed to occur via the condensation of 13-methylmyristoyl-coenzyme A with cysteic acid [].

2-Amino-3-(methylamino)-propanoic acid (BMAA)

  • Compound Description: BMAA is a neurotoxic, excitatory amino acid found in cycad seeds. It has been linked to the onset of a variant of amyotrophic lateral sclerosis (ALS) [, , ]. BMAA exhibits limited blood-brain barrier permeability []. In a study on the BMAA content of cycad flour, it was found that traditional processing methods removed a significant portion of BMAA, suggesting that consumption of processed flour is unlikely to contribute to neurological diseases [].

4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside

  • Compound Description: This compound is a UV filter found in the human lens. It is derived from L-3-hydroxykynurenine O-beta-D-glucoside through a deamination-reduction process []. The biosynthesis of this compound is believed to be activated at or near birth [].

(2S,4R)-2-amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid

  • Compound Description: This compound is a selective inhibitor of the human excitatory amino acid transporter subtype 2 (EAAT2) []. It exhibits low affinity for ionotropic and metabotropic glutamate receptors [].
Overview

Serine-Glutamic Acid, often referred to as Ser-Glu, is a dipeptide composed of the amino acids serine and glutamic acid. This compound plays significant roles in various biological processes, including neurotransmission and metabolic regulation. It is classified under peptides, which are short chains of amino acids linked by peptide bonds.

Source

Ser-Glu can be derived from natural sources, primarily found in proteins that contain these amino acids. It can also be synthesized in laboratories through various chemical methods, which will be discussed in detail later.

Classification

Ser-Glu falls under the category of biologically active peptides. These peptides are known for their physiological functions, particularly in the nervous system and metabolic pathways. They are studied for their potential therapeutic applications in conditions such as neurodegenerative diseases and metabolic disorders.

Synthesis Analysis

Methods

The synthesis of Ser-Glu can be achieved through both solid-phase and liquid-phase peptide synthesis techniques.

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the growing peptide chain to an insoluble resin. The amino acids are sequentially added to the resin-bound chain, allowing for easy purification after synthesis.
  2. Liquid-Phase Synthesis: This technique involves synthesizing peptides in solution, which can facilitate the formation of complex structures and modifications that might be challenging in solid-phase methods.

Technical Details

The synthesis typically requires protecting groups to prevent unwanted reactions during the coupling of amino acids. For example, Fmoc (9-fluorenylmethoxycarbonyl) is commonly used to protect the amino group of serine during synthesis, while the carboxyl group of glutamic acid may also require protection to ensure selective coupling.

Molecular Structure Analysis

Structure

The molecular structure of Ser-Glu features a backbone formed by the peptide bond between the carboxyl group of glutamic acid and the amino group of serine. The structure can be represented as follows:

H2NSerGluCOOH\text{H}_2\text{N}-\text{Ser}-\text{Glu}-\text{COOH}

Data

  • Molecular Formula: C₄H₈N₂O₄S
  • Molecular Weight: Approximately 174.18 g/mol
  • IUPAC Name: L-seryl-L-glutamic acid
Chemical Reactions Analysis

Reactions

Ser-Glu can participate in various biochemical reactions, including:

  1. Peptide Bond Formation: It can react with other amino acids to form longer peptides or proteins.
  2. Enzymatic Reactions: Ser-Glu may act as a substrate for specific enzymes involved in metabolic pathways or neurotransmission.

Technical Details

The reactivity of Ser-Glu is influenced by its functional groups; for instance, the hydroxyl group on serine can participate in phosphorylation reactions, while the carboxylic acid group on glutamic acid can engage in esterification or amidation reactions.

Mechanism of Action

Process

In biological systems, Ser-Glu can function as a neurotransmitter or neuromodulator. It may influence synaptic transmission by modulating receptor activity or participating in signaling pathways that regulate neuronal excitability.

Data

Research indicates that Ser-Glu may enhance synaptic plasticity and has implications in learning and memory processes due to its role in modulating glutamate receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.
  • Melting Point: The melting point may vary depending on purity but generally lies within the range typical for small peptides.

Chemical Properties

  • pKa Values: The pKa values for the carboxyl groups are approximately 2.1 (glutamic acid) and 9.0 (serine), indicating their acidic nature.
  • Stability: Ser-Glu is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Ser-Glu has several applications in scientific research:

  1. Neuroscience: It is studied for its role in neurotransmission and potential therapeutic applications in neurodegenerative diseases.
  2. Biochemistry: Used as a model compound for studying peptide synthesis methods and reaction mechanisms.
  3. Pharmacology: Investigated for its potential effects on receptor modulation and cellular signaling pathways.
Biochemical Interactions and Signaling Pathways Involving Ser-Glu

Role of Ser-Glu Motifs in Receptor-Ligand Dynamics and Desensitization

Ser-Glu motifs contribute significantly to receptor conformational changes and signal termination. In G protein-coupled receptors (GPCRs), such as the human neuropeptide Y2 receptor (hY2R), C-terminal Ser/Thr-rich regions (frequently adjacent to Glu/Asp residues) govern ligand-induced internalization and desensitization. The hY2R possesses two distinct internalization motifs: a distal 373DSXTEXT379 sequence acting arrestin-dependently, and a proximal 347DXXXSEXSXT356 motif functioning independently of arrestin-3. The intervening region (357FKAKKNLEVRKN368) serves as an inhibitory element, fine-tuning receptor recycling and resensitization [2].

In plant glutamate receptors (GLRs), Ser-Glu-containing ligands like glutathione (Glu-Gly-Cys) trigger hierarchical desensitization. For example, Glu desensitizes Gly-induced responses in Arabidopsis hypocotyl cells, but Gly does not reciprocally desensitize Glu responses. This hierarchy implies distinct classes of GLR channels: one activated/desensitized solely by Glu, another by Ala/Cys/Glu/Gly, and a third responsive to all six amino acids (Ala, Asn, Cys, Glu, Gly, Ser). Genetic studies confirm GLR3.3 is essential for all classes, while GLR3.4 modulates specific subsets [6].

Table 1: Desensitization Hierarchy of Amino Acids in Plant GLR Channels

Agonist ClassDesensitized ByGLR Subunit Requirement
Class 1 (Glu-specific)Glu onlyGLR3.3
Class 2 (Ala/Cys/Glu/Gly)Ala, Cys, Glu, GlyGLR3.3, modulated by GLR3.4
Class 3 (All agonists)All six amino acidsGLR3.3

Ser-Glu as a Recognition Sequence in Proteolytic Targeting and Protein Stability

Ser-Glu dipeptides are embedded within larger PEST sequences (enriched in Pro, Glu, Ser, Thr), which target proteins for proteasomal degradation. O-GlcNAcylation of Ser/Thr residues in PEST sequences counteracts this degradation. For instance, O-GlcNAcylation of Ser-16 in estrogen receptor β blocks phosphorylation-mediated degradation, extending protein half-life [1].

Calpain proteases cleave substrates at sites flanked by Ser-Glu contexts. Analysis of 106 calpain cleavage sites reveals:

  • P2 position: Leu, Thr, Val (>60% occurrence)
  • P1 position: Lys, Tyr, Arg (hydrophilic residues)
  • P1′ position: Ser, Thr, Ala (small hydrophilic residues)Proline dominates flanking regions (P3, P2′–P4′), particularly at P3′ (5.59-fold above random occurrence). Cleavage occurs preferentially in disordered protein segments, as predicted by PEST scores and secondary structure analysis [7].

Table 2: Amino Acid Preferences at Calpain Cleavage Sites

PositionPreferred ResiduesFrequency vs. Random
P3Pro2.8×
P2Leu, Thr, Val>60% total
P1Lys, Tyr, Arg>50% total
P1′Ser, Thr, Ala>70% total
P3′Pro5.59×

Modulation of Intracellular Calcium Signaling by Ser-Glu-Containing Peptides

Calmodulin (CaM) recognizes Ser-Glu-rich sequences in calcineurin (CaN), a Ca²⁺/CaM-dependent phosphatase. The CaN regulatory domain (residues 391–414, CaNp) contains a Thr/Ser-Glu-rich segment (e.g., 396-Ile-Ser-Glu-413) critical for CaM binding. NMR studies reveal CaNp adopts an α-helical conformation upon CaM binding, with hydrophobic anchors (Ile396, Leu413) buried in CaM pockets. This interaction displaces CaN’s autoinhibitory domain (AID), activating the phosphatase [3].

In plants, Ser-Glu-containing tripeptides (e.g., glutathione) trigger Ca²⁺ influx via GLR channels. Hypocotyl cells exhibit transient Ca²⁺ spikes (Δ[Ca²⁺] ≈ 200 nM) and membrane depolarization (ΔΨ ≈ 92 mV) upon Ser/Glu exposure. This response requires GLR3.3, linking extracellular Ser-Glu signals to intracellular Ca²⁺ oscillations [6].

Table 3: Calcium Signaling Modulated by Ser-Glu-Containing Peptides

SystemPeptide SequenceFunctional OutcomeStructural Mechanism
CalcineurinVRVCSNPPCSTHETGTTNTATTATSNDisplacement of AIDCa²⁺-CaM wraps around α-helical CaNp
Plant GLRsGlu-Gly-Cys (glutathione)Ca²⁺ influx (Δ[Ca²⁺] ~200 nM)GLR3.3-dependent channel activation

Interaction of Ser-Glu with Peptide Transporter 1 (PEPT1) in Cellular Uptake Mechanisms

The dipeptide Ser-Glu (DIP) is a high-affinity ligand for PEPT1 (SLC15A1), a proton-coupled oligopeptide transporter overexpressed in pancreatic cancers. Key interactions include:

  • Specific binding: Ser-Glu-conjugated nanoparticles (NPs-DIP) bind AsPC-1 cells (pancreatic cancer) 3.5-fold more efficiently than unconjugated NPs.
  • Competitive inhibition: Uptake is blocked by Trp-Gly, a PEPT1 inhibitor, confirming transporter dependence [4] [8].

PEPT1 expression is 4–6× higher in AsPC-1 cells than in normal kidney or intestinal epithelial cells. NPs-DIP exploit this for tumor-selective delivery:

  • Binding: NPs-DIP bind PEPT1 via Ser-Glu.
  • Internalization: NPs-DIP are endocytosed into tumor cells in vitro and in vivo.
  • Accumulation: Intravenously administered NPs-DIP show 2.3× higher accumulation in pancreatic xenografts vs. normal tissues [8].

Table 4: Ser-Glu-Functionalized Nanoparticles for PEPT1 Targeting

ParameterNPs-DIP PerformanceControl (Non-Targeted)
Binding to AsPC-1 cells3.5× enhancementBaseline
Tumor accumulation in vivo2.3× higherNo selective accumulation
Inhibition by Trp-Gly>80% reductionNot applicable

Properties

CAS Number

6403-16-3

Product Name

Ser-Glu

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioic acid

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1

InChI Key

LAFKUZYWNCHOHT-WHFBIAKZSA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)N

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